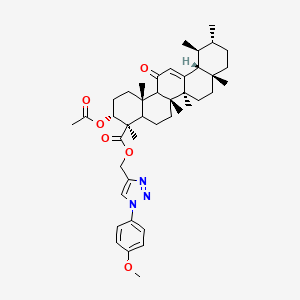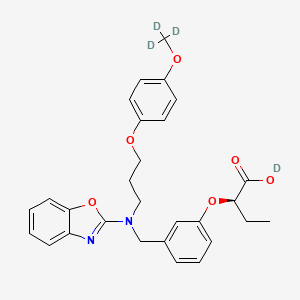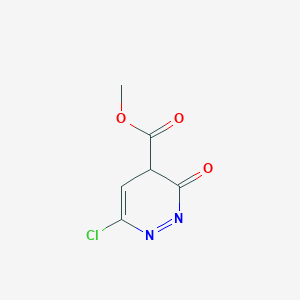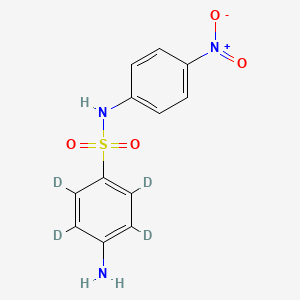
SARS-CoV-2-IN-83
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-83 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins or pathways involved in the replication and spread of the virus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-83 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography. The industrial process also emphasizes the use of environmentally friendly reagents and solvents to minimize the ecological impact.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-83 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions are carefully controlled to ensure the desired product formation, often involving specific temperature and pressure settings.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
科学的研究の応用
SARS-CoV-2-IN-83 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological pathways and molecular targets involved in viral replication.
Medicine: It is explored as a potential therapeutic agent for the treatment of COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: It is utilized in the development of diagnostic assays and antiviral formulations.
作用機序
The mechanism of action of SARS-CoV-2-IN-83 involves its interaction with specific molecular targets within the virus or host cells. It primarily targets the viral protease, an enzyme crucial for the processing of viral polyproteins and the maturation of viral particles. By inhibiting this enzyme, this compound effectively disrupts the viral life cycle, preventing the replication and spread of the virus. The compound may also interact with other viral or host proteins, further enhancing its antiviral activity.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces lethal mutagenesis in the viral genome.
Nirmatrelvir: An inhibitor of the SARS-CoV-2 main protease, similar to SARS-CoV-2-IN-83.
Uniqueness
This compound stands out due to its unique chemical structure and specific targeting mechanism. Unlike other inhibitors that may have broader antiviral activity, this compound is designed to specifically target the viral protease, offering a more focused and potentially more effective therapeutic approach. Additionally, its synthetic accessibility and favorable pharmacokinetic properties make it a promising candidate for further development and clinical evaluation.
特性
分子式 |
C42H57N3O6 |
|---|---|
分子量 |
699.9 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)triazol-4-yl]methyl (3R,4R,6aR,6bS,8aR,11R,12S,12aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylate |
InChI |
InChI=1S/C42H57N3O6/c1-25-14-17-38(4)20-21-40(6)31(35(38)26(25)2)22-32(47)36-39(5)18-16-34(51-27(3)46)42(8,33(39)15-19-41(36,40)7)37(48)50-24-28-23-45(44-43-28)29-10-12-30(49-9)13-11-29/h10-13,22-23,25-26,33-36H,14-21,24H2,1-9H3/t25-,26+,33?,34-,35+,36?,38-,39+,40-,41-,42-/m1/s1 |
InChIキー |
BQAWVDIHVOMGKV-SPIVZMAUSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)OCC6=CN(N=N6)C7=CC=C(C=C7)OC)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
正規SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)OCC6=CN(N=N6)C7=CC=C(C=C7)OC)OC(=O)C)C)C)C2C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)

![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)







